Cyclizine dihydrochloride

描述

环己利嗪二盐酸盐是一种哌嗪类衍生物抗组胺药,主要用作止吐药和抗眩晕药。 它常用于预防和治疗晕动病和眩晕相关的恶心、呕吐和头晕 . 环己利嗪二盐酸盐还用于术后恶心和呕吐的管理以及接受化疗的患者 .

准备方法

合成路线和反应条件

环己利嗪二盐酸盐通过多步合成过程合成,该过程涉及苯甲酰氯与 N-甲基哌嗪的反应。 反应通常在氢氧化钠等碱的存在下进行,然后加入盐酸形成二盐酸盐 .

工业生产方法

在工业环境中,环己利嗪二盐酸盐的生产涉及使用类似反应条件的大规模合成。 该过程针对高产率和高纯度进行了优化,并仔细控制了温度、压力和 pH 等反应参数 .

化学反应分析

反应类型

环己利嗪二盐酸盐会发生各种化学反应,包括:

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.

取代: 在碱性条件下使用烷基卤化物和酰氯等试剂.

主要产品

去甲环己利嗪: 通过环己利嗪的氧化形成.

取代的环己利嗪衍生物: 通过亲核取代反应形成.

科学研究应用

Pharmacological Properties

Cyclizine dihydrochloride exhibits several pharmacological actions:

- Antihistaminic Activity : It acts as an H1-receptor antagonist, effectively blocking histamine's action and alleviating allergy symptoms .

- Antiemetic Effects : Cyclizine is widely used to prevent and treat nausea and vomiting associated with motion sickness and postoperative conditions .

- Antispasmodic Properties : The compound displays atropine-like effects on intestinal smooth muscle, providing relief from spasms .

- Local Anesthetic Effects : It has been noted for its moderate local anesthetic properties, contributing to its utility in clinical settings .

Motion Sickness and Vertigo Management

Cyclizine is predominantly utilized for:

- Prevention of Motion Sickness : It is effective in reducing symptoms such as nausea, vomiting, and dizziness caused by motion sickness .

- Management of Vertigo : The drug is often prescribed for patients suffering from vertigo due to vestibular disorders .

Palliative Care

Recent studies indicate that cyclizine can be beneficial in hospice settings:

- Nausea and Vomiting Relief : It has shown positive outcomes in managing nausea among palliative care patients, with a reported benefit rate of approximately 75% .

- Combination Therapy : Cyclizine is sometimes used in combination with opioids to enhance analgesic effects while managing side effects like nausea .

Recent Research Findings

Recent studies have explored various aspects of cyclizine's efficacy and mechanisms:

- Cytotoxicity Studies : Research indicates that cyclizine can induce cytotoxicity and apoptosis in macrophages through both extrinsic and intrinsic apoptotic pathways. This suggests potential implications for immune response modulation .

- Pharmacodynamics : Investigations into cyclizine's pharmacodynamics reveal that it may depress labyrinth excitability and affect the chemoreceptor trigger zone, contributing to its antiemetic properties .

Comparative Efficacy

A comparative analysis of cyclizine with other antihistamines reveals:

| Property | Cyclizine | Diphenhydramine | Meclizine |

|---|---|---|---|

| Antihistaminic Activity | High | High | Moderate |

| Antiemetic Effect | Strong | Moderate | Strong |

| Local Anesthetic Effect | Moderate | Low | Low |

| Use in Motion Sickness | Yes | Yes | Yes |

| Use in Palliative Care | Yes | Limited | Limited |

作用机制

环己利嗪二盐酸盐主要通过其抗组胺和抗胆碱能特性发挥作用。 它作为组胺 H1 受体拮抗剂,阻断组胺在中枢神经系统中的作用 . 这种作用通过抑制化学感受器触发区和前庭通路来帮助减少恶心和呕吐 . 此外,环己利嗪具有中枢抗胆碱能作用,这也有助于其止吐作用 .

相似化合物的比较

类似化合物

甲氯芬那敏: 另一种用于类似适应症的哌嗪类衍生物抗组胺药.

苯海拉明: 一种具有止吐作用的抗组胺药,常用于治疗晕动病.

丙氯拉嗪: 一种用于治疗严重恶心和呕吐的吩噻嗪衍生物.

独特性

环己利嗪二盐酸盐在其抗组胺和抗胆碱能特性的组合方面是独一无二的,使其在治疗晕动病和眩晕方面特别有效 . 与甲氯芬那敏和苯海拉明相比,环己利嗪的作用起效更快,镇静作用更少 . 丙氯拉嗪虽然有效,但副作用范围更广,并不像晕动病那样常用 .

生物活性

Cyclizine dihydrochloride is a piperazine derivative primarily classified as an H1 receptor antagonist. It is widely used for the treatment and prevention of motion sickness and nausea. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, case studies, and relevant research findings.

Pharmacological Properties

Mechanism of Action:

Cyclizine functions as an H1 receptor antagonist, blocking the effects of histamine in the body. It exhibits anticholinergic properties, which contribute to its antiemetic effects. The precise mechanism by which cyclizine alleviates symptoms of motion sickness remains partially understood but may involve modulation of the vestibular system and chemoreceptor trigger zones in the brain .

Pharmacokinetics:

- Absorption: Cyclizine is well absorbed from the gastrointestinal tract, with effects typically beginning within 30 minutes after oral administration. Peak plasma concentrations occur approximately 1-2 hours post-dose.

- Distribution: It has a volume of distribution of about 16.5 L/kg and shows significant plasma protein binding (59%-76% in animal studies) .

- Metabolism: Cyclizine is extensively metabolized in humans, primarily to norcyclizine, which has minimal antihistaminic activity. The elimination half-life is approximately 13.5 to 20 hours .

Biological Activity

Cytotoxicity and Apoptosis:

Recent studies indicate that cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines (RAW264.7). The cytotoxic effects are concentration-dependent, with significant activation of both intrinsic and extrinsic apoptotic pathways. Mechanistically, cyclizine promotes mitochondrial dysfunction and the release of cytochrome c, leading to caspase activation .

Anti-inflammatory Effects:

Cyclizine has demonstrated anti-inflammatory properties in various animal models. For instance, it reduced formalin-induced paw edema and vascular permeability in rats, highlighting its potential utility in managing acute inflammatory responses .

Case Studies

- Abuse Potential: A retrospective study involving teenagers in Utah revealed that cyclizine was frequently abused for its hallucinogenic effects. Symptoms included hallucinations (70%), confusion (40%), tachycardia (52%), and hypertension (69%) among those who ingested the drug intentionally . This raises concerns about its misuse despite its therapeutic benefits.

- Intramuscular Injection Complications: A case reported severe progressive pain and stiffness in a patient who had been injecting cyclizine intramuscularly for nausea associated with a chronic condition. MRI findings indicated fibrotic changes, emphasizing the risks associated with non-therapeutic routes of administration .

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~70 ng/mL |

| Volume of Distribution | 16.5 L/kg |

| Elimination Half-Life | 13.5 - 20 hours |

| Major Metabolite | Norcyclizine |

Table 2: Reported Side Effects

| Side Effect | Percentage (%) |

|---|---|

| Hallucinations | 70 |

| Confusion | 40 |

| Tachycardia | 52 |

| Hypertension | 69 |

常见问题

Basic Research Questions

Q. What experimental approaches are recommended to determine the pharmacokinetic profile of cyclizine dihydrochloride in preclinical models?

To establish pharmacokinetic parameters, administer a single oral dose (e.g., 50 mg/kg) to fasted animal models (e.g., rodents) and collect serial blood samples. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations of cyclizine and its primary metabolite, norcyclizine. Calculate bioavailability, peak plasma concentration (), time to (), area under the curve (AUC), and elimination half-life (). Ensure validation of the analytical method for sensitivity (e.g., limit of detection ≤1 ng/mL) and specificity .

Q. How can researchers mitigate anticholinergic side effects when co-administering this compound with other anticholinergic agents in experimental models?

Design dose-escalation studies to identify subthreshold doses of cyclizine that retain antiemetic efficacy without additive anticholinergic effects. Monitor physiological markers (e.g., salivary secretion, intestinal motility) and behavioral endpoints (e.g., cognitive performance in maze tests). Use selective receptor antagonists (e.g., muscarinic acetylcholine receptor blockers) to isolate mechanisms. Stagger administration times to minimize pharmacodynamic overlap .

Q. What are validated analytical methods for quantifying cyclizine and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is suitable for quantifying cyclizine in plasma or tissue homogenates. For enhanced sensitivity, employ LC-MS/MS with electrospray ionization in positive ion mode. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. What methodological considerations are critical when investigating cyclizine's teratogenic potential in animal models?

Select species with comparable metabolic pathways to humans (e.g., rabbits, rats). Administer cyclizine during organogenesis (e.g., gestational days 6–15 in rats) at doses spanning the no-observed-adverse-effect level (NOAEL: 50 mg/kg/day in rats) and higher. Evaluate fetal outcomes (e.g., cleft palate, skeletal abnormalities) via micro-CT imaging and histopathology. Include control groups receiving vehicle or known teratogens (e.g., valproic acid). Address interspecies variability by scaling doses using body surface area .

Q. How should researchers design studies to resolve contradictions between in vitro and in vivo data on cyclizine's antiemetic efficacy?

Conduct parallel in vitro (e.g., H1 receptor binding assays) and in vivo (e.g., motion sickness models in ferrets) experiments under matched metabolic conditions (e.g., liver microsome co-incubation). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with behavioral outcomes. Investigate metabolite contributions by comparing cyclizine with norcyclizine in both systems. Control for blood-brain barrier permeability using cerebrospinal fluid sampling .

Q. How to optimize this compound's solubility and stability in experimental formulations for long-term studies?

Test solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and aqueous buffers (pH 3–5). For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC. Include antioxidants (e.g., ascorbic acid) or complexing agents (e.g., cyclodextrins) to prevent oxidation. Lyophilize stock solutions under inert gas (e.g., argon) and store at -80°C with desiccants .

Q. How to evaluate the impact of cyclizine's N-demethylation on its pharmacological activity?

Compare parent cyclizine and norcyclizine in in vitro assays (e.g., H1 receptor binding, anticholinergic activity). In in vivo models, co-administer cyclizine with CYP3A4 inhibitors (e.g., ketoconazole) to block demethylation. Use radiolabeled cyclizine (e.g., C-cyclizine) to track metabolite distribution in tissues. Validate findings with knockout models lacking CYP enzymes .

Methodological Notes

- Controls for CNS Studies : Include vehicle-only groups, positive controls (e.g., diphenhydramine for sedation), and blinded observers to reduce bias in behavioral assays .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human tissue research.

属性

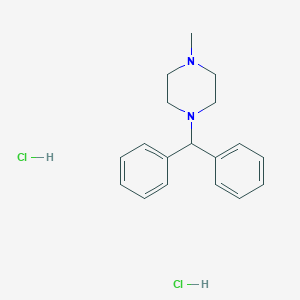

IUPAC Name |

1-benzhydryl-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047773 | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-18-7, 303-25-3 | |

| Record name | Cyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。